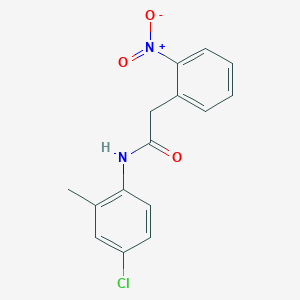![molecular formula C16H13N3OS2 B5782421 N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide, also known as MTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTB belongs to the class of thiadiazole compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of PTP1B, which leads to increased insulin sensitivity and glucose uptake. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of PTP1B, resulting in increased insulin sensitivity and glucose uptake. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the production of ROS and the activation of NF-κB, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound has also been shown to exhibit a range of biological activities, making it a versatile compound for use in different areas of research. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to prepare solutions for use in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the compound. Another area of research is the identification of the molecular targets of this compound, which could help to elucidate its mechanism of action. Furthermore, the potential applications of this compound in the treatment of diabetes, cancer, and inflammation warrant further investigation. Finally, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide involves the reaction between 2-biphenylcarboxylic acid and thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with methyl iodide to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. This compound has also been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been found to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-21-16-18-15(22-19-16)17-14(20)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJONNKHLZBEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

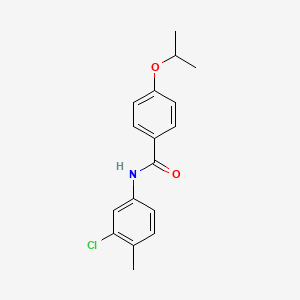
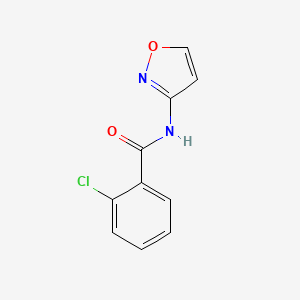
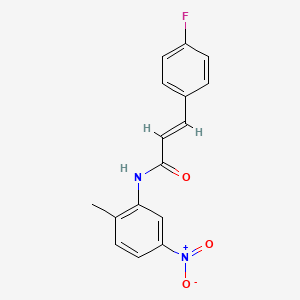
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)
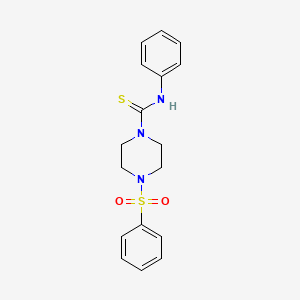
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
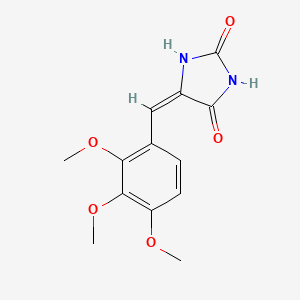
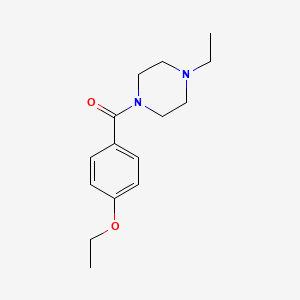
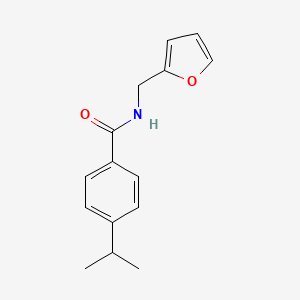
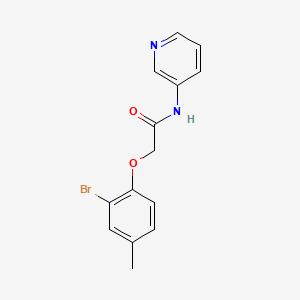
![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
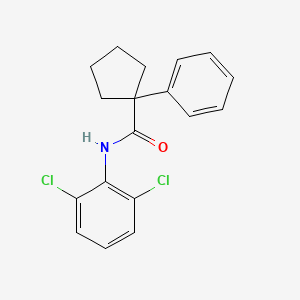
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)
